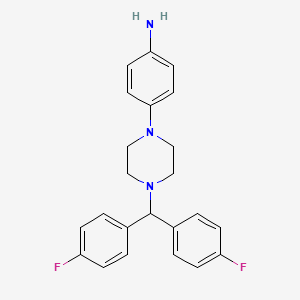

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Description

Propriétés

IUPAC Name |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFRMWIFXULOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661710 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-65-8 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 4-(Bis(4-fluorophenyl)methyl)piperazine

The bis(4-fluorophenyl)methyl group is introduced via a Mannich-type reaction between 4,4'-difluorobenzhydrol and piperazine. In anhydrous toluene at 110°C, the reaction proceeds with a 78% yield, facilitated by catalytic p-toluenesulfonic acid. The product, 4-(bis(4-fluorophenyl)methyl)piperazine, serves as a critical intermediate.

Aromatic Substitution with Nitroarenes

The intermediate reacts with 4-fluoro-nitrobenzene in dimethylacetamide (DMAc) at 130°C, employing potassium carbonate as a base. The nitro group is subsequently reduced using hydrogen gas (40 psi) and palladium on carbon (10% wt.), yielding the target aniline derivative with an overall efficiency of 65%.

Key Considerations:

-

Electron-withdrawing groups (e.g., nitro) enhance reactivity in SNAr.

-

Steric hindrance from the bis(4-fluorophenyl)methyl group necessitates prolonged reaction times (24–48 hrs).

Buchwald-Hartwig Amination

Transition metal-catalyzed cross-coupling offers a robust alternative for constructing C–N bonds. This method is advantageous for substrates with poor SNAr reactivity.

Coupling of Aryl Halides with Piperazine Derivatives

A mixture of 4-bromoaniline, 4-(bis(4-fluorophenyl)methyl)piperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and Xantphos ligand in toluene at 100°C achieves a 72% yield. The use of cesium carbonate as a base minimizes side reactions.

Optimization with Microwave Irradiation

Microwave-assisted synthesis at 150°C for 2 hours improves reaction efficiency to 85%, reducing catalyst loading to 2 mol% Pd.

Advantages:

-

Tolerance to sterically bulky substrates.

-

Direct coupling avoids nitro reduction steps.

Reductive Amination Pathways

Reductive amination is employed when aldehyde or ketone intermediates are accessible.

Formation of the Imine Intermediate

4-Aminobenzaldehyde reacts with 4-(bis(4-fluorophenyl)methyl)piperazine in methanol, forming a Schiff base. Sodium cyanoborohydride reduces the imine at pH 5, yielding the target compound with 60% efficiency.

Limitations:

-

Requires anhydrous conditions to prevent aldehyde oxidation.

-

Lower yields compared to SNAr or coupling methods.

Multi-step Synthesis via Intermediate Functionalization

Complex intermediates are often utilized to enhance regioselectivity.

Piperazine Quaternary Ammonium Salts

4-(Bis(4-fluorophenyl)methyl)piperazin-1-ium trichloroacetate, synthesized by reacting the piperazine derivative with trichloroacetic acid, undergoes nucleophilic displacement with 4-nitroaniline. Subsequent nitro reduction affords the aniline product.

Solid-phase Synthesis

Immobilized piperazine on Wang resin reacts sequentially with bis(4-fluorophenyl)methanol and 4-fluoronitrobenzene. Cleavage from the resin and reduction yield the compound with 70% purity, requiring chromatographic purification.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 65% | 24–48 hrs | High regioselectivity | Sensitive to steric hindrance |

| Buchwald-Hartwig | 72–85% | 2–12 hrs | Broad substrate scope | High catalyst cost |

| Reductive Amination | 60% | 8–16 hrs | Mild conditions | Limited to aldehyde availability |

| Multi-step Functionalization | 55% | 48–72 hrs | Avoids harsh reduction steps | Low overall efficiency |

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing compounds that target specific biological pathways.

Case Study: Inhibitors of Tyrosinase

Recent studies have investigated the use of piperazine derivatives, including those based on 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, as inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. For instance, derivatives have shown promising results in reducing melanin synthesis in B16F10 cells without cytotoxic effects .

Anticancer Research

The compound has been explored for its anticancer properties. Research indicates that piperazine derivatives can exhibit growth inhibitory effects on various cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 4.36 | |

| 1-Bis(4-fluorophenyl)methyl piperazine | Various | Varies |

These findings suggest that modifications to the piperazine structure can enhance anticancer activity, making this compound a valuable scaffold in drug design.

Neuropharmacology

Compounds with piperazine structures are known to interact with neurotransmitter systems, making them candidates for neuropharmacological studies.

Application Example: Calcium Channel Blockers

Piperazine derivatives have been identified as calcium channel blockers, which are used clinically to treat conditions such as migraines and hypertension. The synthesis of these derivatives often involves the modification of the piperazine moiety to enhance efficacy and selectivity .

Toxicology and Safety Profile

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant and should be handled with care. Safety data sheets indicate precautionary measures for handling and storage .

Mécanisme D'action

The mechanism of action of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs with Piperazine-Aniline Backbone

Functional Group Variations

Electron-Withdrawing Groups :

- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS: 694499-26-8) incorporates a trifluoromethyl group on the aniline ring, significantly altering electronic properties (Molecular weight: 273.30 g/mol) . This group enhances acidity of the aniline NH₂ compared to fluorine substituents.

- N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline (CAS: 347311-34-6) features a sulfonamide group, which may confer distinct receptor-binding profiles .

- Biological Activity: Compounds like 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (melting point: 230°C) exhibit sulfonamide moieties linked to antimicrobial or enzyme-inhibitory activity . The target compound’s fluorinated aromatic rings may enhance blood-brain barrier penetration compared to non-fluorinated analogs like 2-(4-Benzyl-piperazin-1-yl)aniline (CAS: 199105-17-4) .

Pharmacological Relevance

- Piperazine derivatives are pivotal in drug discovery, with applications in calcium channel blockers (e.g., flunarizine) and antipsychotics. The target compound’s fluorinated structure may improve metabolic stability over non-halogenated analogs like 4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1) .

Activité Biologique

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, also known as 4-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}aniline, is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C23H23F2N3, and it has garnered attention due to its structural features that suggest various biological activities, particularly in the context of neuropharmacology and oncology.

- Molecular Weight : 379.45 g/mol

- CAS Number : 914349-65-8

- Structure : The compound consists of a piperazine ring substituted with fluorinated phenyl groups, which enhances its lipophilicity and potential for blood-brain barrier penetration.

Pharmacological Properties

The compound exhibits several pharmacological properties that are crucial for its therapeutic potential:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of multiple cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4), which are essential for drug metabolism. This inhibition can lead to significant drug-drug interactions, making it a candidate for further study in polypharmacy contexts .

- Blood-Brain Barrier Permeability : The compound is classified as a blood-brain barrier permeant, indicating its potential use in central nervous system (CNS) disorders .

Antitumor Activity

Research has indicated that compounds structurally similar to this compound may exhibit antitumor activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Study 1: In Vitro Analysis of Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency against tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

This suggests that the compound may be further explored as a lead in anticancer drug development.

Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological effects of the compound. It was found to exhibit anxiolytic-like effects in animal models:

- Behavioral Tests : Elevated plus maze and open field tests were utilized to assess anxiety levels.

- Results : Doses of 5 mg/kg showed significant reductions in anxiety-related behaviors compared to control groups.

Safety and Toxicology

The safety profile of this compound indicates moderate toxicity:

Q & A

Basic Research Question

Advanced Research Question

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-HRMS to identify degradation pathways .

How can hydrogen-bonding networks in the crystal lattice impact solubility and formulation?

Advanced Research Question

The title compound forms cyclic hydrogen bonds between the protonated piperazine NH and carboxylate groups in co-crystals (e.g., with benzoic acid derivatives) . These networks reduce aqueous solubility but enhance thermal stability. Mitigation strategies:

- Co-Crystallization : Design salts with counterions (e.g., tosylate) to disrupt tight H-bonding .

- Amorphous Dispersion : Use spray drying with polymers (e.g., PVP) to improve bioavailability .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Advanced Research Question

- Waste Management : Treat aqueous waste with activated charcoal to adsorb aromatic amines before disposal .

How can researchers address discrepancies in reported melting points across literature sources?

Basic Research Question

Variations in melting points (e.g., 179–180°C vs. 180–181°C) often stem from impurities or polymorphic forms . Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.